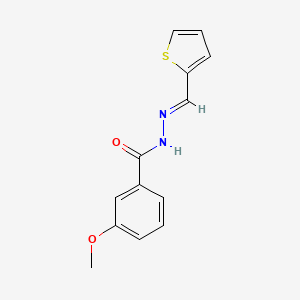

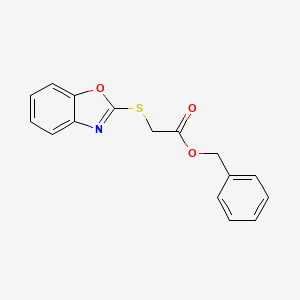

![molecular formula C16H17N3O B5510617 7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5510617.png)

7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazolinone derivatives are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .

Synthesis Analysis

The synthesis of quinazolinones will be classified into the following three categories based on the substitution patterns of the ring system: 2-Substituted-4 (3H)-quinazolinones, 3-Substituted-4 (3H)-quinazolinones, 2,3-Disubstituted-4 (3H)-quinazolinones .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups .Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4 (3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be analyzed using various techniques. For instance, the boiling point, density, and pKa can be determined .Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They can inhibit various kinases involved in tumor growth and metastasis. The compound could potentially be modified to enhance its anticancer activity, targeting specific pathways such as EGFR tyrosine kinase inhibition, which is a well-known target in cancer therapy .

Anti-Inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives makes them candidates for the treatment of chronic inflammatory diseases. By modulating the production of inflammatory cytokines and inhibiting the enzymes involved in the inflammatory process, they can provide therapeutic benefits in conditions like arthritis and asthma .

Antibacterial and Antifungal Applications

Quinazoline compounds exhibit antibacterial and antifungal activities, making them useful in the development of new antibiotics and antifungals. Their mechanism involves disrupting the cell wall synthesis of bacteria or interfering with the cell membrane of fungi, providing a pathway for combating resistant strains .

Analgesic Effects

These derivatives can also act as analgesics. Their ability to inhibit pain perception could be harnessed to develop new pain management drugs, especially for chronic pain conditions where current treatments are inadequate .

Antiviral Uses

The structural similarity of quinazoline derivatives to nucleotides allows them to interfere with viral replication. They can be designed to target specific viral enzymes, offering a route to treat viral infections like HIV and hepatitis .

Neuroprotective and Cognitive Enhancing Effects

Quinazoline derivatives have shown promise in neuroprotection and cognitive enhancement. They may protect neurons from damage and improve cognitive functions, which could be beneficial in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-methyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-10-4-3-5-12(6-10)18-16-17-9-13-14(19-16)7-11(2)8-15(13)20/h3-6,9,11H,7-8H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVSUSNARMTZTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)

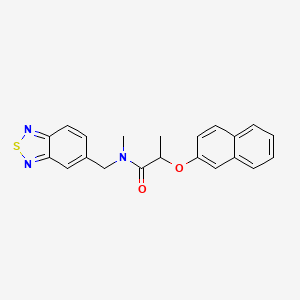

![N-{2-[2-methyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B5510573.png)

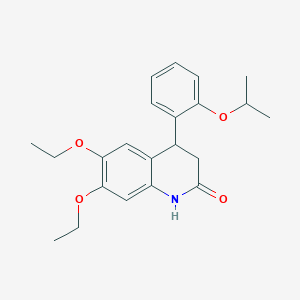

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5510584.png)

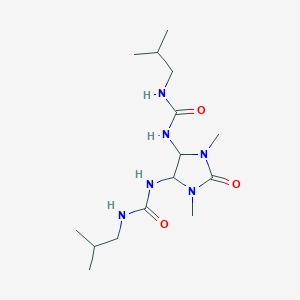

![1-(1-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5510589.png)

![4-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510615.png)

![2-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510619.png)

![2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5510622.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-2-pyridinylacetamide](/img/structure/B5510623.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5510628.png)